Benzyl 2,3-dichloropropanoate
Description
Benzyl 2,3-dichloropropanoate is an ester derived from benzyl alcohol and 2,3-dichloropropanoic acid. Its molecular structure includes a benzyl group (C₆H₅CH₂–) esterified to a dichlorinated propanoic acid backbone. This compound is characterized by two chlorine atoms at the 2 and 3 positions of the propanoate chain, contributing to its distinct chemical reactivity and physical properties.
Properties
CAS No. |
89923-70-6 |
|---|---|
Molecular Formula |
C10H10Cl2O2 |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
benzyl 2,3-dichloropropanoate |
InChI |
InChI=1S/C10H10Cl2O2/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
NMSHRNZAVPLZOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3-dichloropropanoate typically involves the esterification of 2,3-dichloropropanoic acid with benzyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,3-dichloropropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 2,3-dichloropropanoate moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde under appropriate conditions.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an inert solvent like tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl 2,3-dichloropropanoates.
Oxidation: Benzyl alcohol or benzaldehyde.
Reduction: Benzyl 2,3-dichloropropanol.
Scientific Research Applications
Chemistry: Benzyl 2,3-dichloropropanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and resins. Its unique chemical properties make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of Benzyl 2,3-dichloropropanoate in chemical reactions typically involves the activation of the ester and benzyl groups. The ester group can undergo hydrolysis or reduction, while the benzyl group can participate in oxidation or substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Benzyl 2,3-dichloropropanoate, we compare it with three categories of analogous compounds: benzyl esters, chlorinated propanoates, and halogenated aromatic esters.
Physical and Chemical Properties
The chlorine substituents and benzyl group significantly influence properties such as boiling point, solubility, and stability.
Key Observations :
- The dichlorination in this compound increases molecular weight and hydrophobicity (higher LogP) compared to non-chlorinated benzyl esters like benzyl acetate.
- Boiling points rise with molecular weight and halogen content, as seen in methyl 2,3-dichloropropanoate (190°C) vs. ethyl 2-chloropropanoate (145°C).
Reactivity and Stability
- Hydrolysis: this compound is expected to undergo ester hydrolysis under alkaline conditions, releasing benzyl alcohol and 2,3-dichloropropanoic acid. The electron-withdrawing chlorine atoms may accelerate hydrolysis compared to non-chlorinated esters .
- Thermal Stability : Chlorinated esters generally exhibit lower thermal stability due to C–Cl bond dissociation. This contrasts with benzyl benzoate, which lacks halogen substituents and is stable up to 300°C.
Toxicological Profiles
Limited data exist for this compound, but inferences can be drawn from related compounds:
Metabolic Pathways :
- This compound likely undergoes hepatic esterase-mediated hydrolysis, yielding benzyl alcohol (known for CNS depression ) and 2,3-dichloropropanoic acid, which may interfere with mitochondrial function.
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